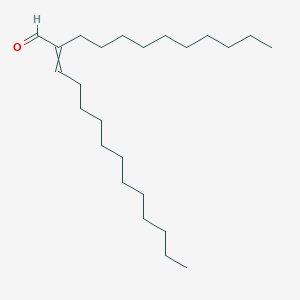

2-Decyltetradec-2-enal

描述

2-Decyltetradec-2-enal is an α,β-unsaturated aldehyde characterized by a tetradecene backbone (14 carbons) with a decyl substituent (10 carbons) at the double bond position. The compound’s hypothetical molecular formula is likely C₂₄H₄₄O, with a molecular weight of ~348.6 g/mol, assuming a linear chain and substituent configuration. Such aldehydes are typically used in specialty chemicals, fragrances, or intermediates in organic synthesis, though specific applications for 2-Decyltetradec-2-enal require further research.

属性

CAS 编号 |

25234-36-0 |

|---|---|

分子式 |

C24H46O |

分子量 |

350.6 g/mol |

IUPAC 名称 |

2-decyltetradec-2-enal |

InChI |

InChI=1S/C24H46O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |

InChI 键 |

FLBJWSQPPGBXNF-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCC=C(CCCCCCCCCC)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyltetradec-2-enal typically involves the aldol condensation of decanal and tetradecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Decyltetradec-2-enal can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same aldol condensation reaction but is optimized for large-scale production with enhanced purification steps to obtain high-purity 2-Decyltetradec-2-enal.

化学反应分析

Types of Reactions

2-Decyltetradec-2-enal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in 2-Decyltetradec-2-enal can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

Oxidation: 2-Decyltetradecanoic acid.

Reduction: 2-Decyltetradecan-2-ol.

Substitution: 2-Decyltetradec-2-enyl bromide.

科学研究应用

2-Decyltetradec-2-enal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of 2-Decyltetradec-2-enal involves its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. The double bond in the molecule also allows for interactions with unsaturated fatty acids in cell membranes, affecting membrane fluidity and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Decyltetradec-2-enal with three structurally related aldehydes: 2-decenal , (E)-Tetradec-2-enal , and 2-hexyl-2-decenal , based on the provided evidence.

Structural and Functional Differences

- Chain Length and Substituents: 2-Decenal (C₁₀H₁₈O) is the simplest compound in this group, with a linear α,β-unsaturated aldehyde structure . (E)-Tetradec-2-enal (C₁₄H₂₆O) extends the chain to 14 carbons, increasing hydrophobicity and likely stability . 2-Hexyl-2-decenal (C₁₆H₃₀O) introduces branching via a hexyl group at the double bond, altering steric effects and reactivity .

Physical Properties :

- Boiling points correlate with molecular weight; 2-hexyl-2-decenal’s boiling point of 148–149 °C (at 5 Torr) suggests that 2-Decyltetradec-2-enal would require even higher temperatures under similar conditions .

- Density trends (e.g., 0.8483 g/cm³ for 2-hexyl-2-decenal) suggest that longer-chain aldehydes exhibit marginally higher densities due to increased van der Waals interactions .

Applications :

- Shorter-chain aldehydes like 2-decenal are widely used in flavorings, while branched analogs like 2-hexyl-2-decenal have specific flavor registrations (FEMA 4786) .

- 2-Decyltetradec-2-enal’s extended structure may suit niche applications such as surfactant precursors or polymer crosslinking agents, though empirical studies are needed.

Research Findings and Trends

Synthetic Challenges :

Longer-chain aldehydes like (E)-Tetradec-2-enal often require specialized catalysts (e.g., palladium or enzymatic systems) to achieve stereochemical purity, a challenge that would escalate for 2-Decyltetradec-2-enal due to its size .

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) is commonly used to characterize unsaturated aldehydes, as noted in methodologies from the INTERNATIONAL JANCA journal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。